2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
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Overview
Description
2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a useful research compound. Its molecular formula is C15H17N5O and its molecular weight is 283.335. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been investigated through [3+2] cycloaddition, demonstrating the versatility of pyrazolo[3,4-d]pyrimidine derivatives in creating diverse heterocyclic compounds with potential applications in material science and as pharmacophores (Rahmouni et al., 2014).
Biological Activities and Applications
- Research into 3,5-diphenyl-1H-pyrazole derivatives, including those related to the compound of interest, has shown that some of these compounds exhibit significant local anesthetic, analgesic, and in vitro platelet antiaggregating activities, indicating potential therapeutic applications in pain management and cardiovascular health (Bruno et al., 1994).
- Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds demonstrated higher anticancer activity compared to the reference drug doxorubicin, suggesting their potential in cancer therapy (Hafez et al., 2016).
Catalysis and Chemical Reactions
- The use of pyrazole derivatives in catalysis has been explored, with studies on asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes. This research highlights the potential of pyrazole-based ligands in developing environmentally friendly and efficient catalytic processes (Magubane et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many different immune cells .
Mode of Action
The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site . This interaction can lead to changes in the enzyme’s activity, potentially influencing the signaling pathways it is involved in .
Biochemical Pathways
Given the role of tyrosine-protein kinase syk in immune cell signaling, it is likely that the compound could influence pathways related to immune response .
Pharmacokinetics
Pharmacokinetic properties are directly linked to its stability in hepatocytes and whole blood, demonstrating the power of in vitro assays to predict in vivo pharmacokinetic parameters .
Result of Action
Given its target, it is likely that the compound could influence immune cell function .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to its target and exert its effects
Properties
IUPAC Name |
2-[[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-10-3-4-11(2)13(7-10)20-15-12(8-19-20)14(16-5-6-21)17-9-18-15/h3-4,7-9,21H,5-6H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOWDPINIRFHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=NC=NC(=C3C=N2)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.